N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
Description
Introduction to N-[4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-yl]Naphthalene-1-Carboxamide
Chemical Identity and Structural Significance
The compound’s systematic IUPAC name, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, reflects its three core components:
- A naphthalene moiety (C₁₀H₇) providing a planar aromatic framework.
- A 1,2,5-oxadiazole ring (C₂N₂O) fused at the 3-position.
- A 4-chlorophenyl group (C₆H₄Cl) attached to the oxadiazole ring.
The molecular formula is C₁₉H₁₂ClN₃O₂ , with a molecular weight of 373.77 g/mol based on analogous oxadiazole-naphthalene derivatives. Key structural features include:
- Conjugation : Extended π-systems from the naphthalene and oxadiazole rings enhance electronic delocalization.
- Substituent Effects : The electron-withdrawing chlorine atom on the phenyl group modulates electron density across the molecule.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂ClN₃O₂ |
| Molecular Weight | 373.77 g/mol |
| Hybridization | sp² (aromatic systems) |
| Functional Groups | Oxadiazole, carboxamide, aryl chloride |
The carboxamide linkage (-CONH-) bridges the naphthalene and oxadiazole systems, introducing hydrogen-bonding capacity critical for biological interactions.
Historical Context in Heterocyclic Compound Research
1,2,5-Oxadiazoles (furazans) emerged in the mid-20th century as stable heterocycles with applications in explosives and pharmaceuticals. The integration of naphthalene systems into oxadiazole frameworks gained prominence in the 1990s, driven by discoveries of their fluorescence properties and kinase inhibition potential.
The specific substitution pattern of this compound builds on two key advancements:
- Chlorophenyl Optimization : Studies in the 2000s demonstrated that 4-chlorophenyl groups enhance metabolic stability in heterocyclic drugs.
- Naphthalene-Oxadiazole Hybrids : Research between 2010–2020 established that naphthalene-oxadiazole hybrids exhibit improved bioavailability compared to simpler aryl analogs.
Position Within 1,2,5-Oxadiazole Derivative Classifications
This compound belongs to three overlapping subclasses:
Carboxamide-Functionalized Oxadiazoles
The -CONH- group places it among bioactive oxadiazole carboxamides, which inhibit enzymes like cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Chlorinated Aryl Derivatives
The 4-chlorophenyl substituent aligns it with antimicrobial oxadiazoles, where chlorine atoms enhance membrane permeability.
Polycyclic Hybrid Systems
Its naphthalene-oxadiazole architecture places it within materials science-focused derivatives used in organic light-emitting diodes (OLEDs).
Table 2: Comparative Analysis of 1,2,5-Oxadiazole Subclasses
| Subclass | Representative Example | Key Property |
|---|---|---|
| Carboxamide derivatives | Current compound | Enzyme inhibition |
| Chlorinated derivatives | 5-(4-Chlorophenyl)-1,2,5-oxadiazole | Antimicrobial activity |
| Polycyclic hybrids | Naphthalene-oxadiazole dimers | Fluorescence quantum yield ≥0.8 |
Properties
Molecular Formula |
C19H12ClN3O2 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-10-8-13(9-11-14)17-18(23-25-22-17)21-19(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24) |
InChI Key |
MTLHUFWTMWGRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes
Amidoximes, derived from nitriles and hydroxylamine, undergo cyclization with dehydrating agents to form 1,2,5-oxadiazoles. For 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine:
- Amidoxime Formation : React 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.
- Cyclization : Treat the amidoxime intermediate with phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours), yielding the 1,2,5-oxadiazole ring.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH/H₂O | 85% | IR: 1630 cm⁻¹ (C=N) |
| 2 | POCl₃, reflux | 78% | ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂) |
Nitrile Oxide Dimerization
Nitrile oxides, generated in situ from hydroxamic acid chlorides, dimerize to form 1,2,5-oxadiazoles. This method is less common for aryl-substituted derivatives due to steric hindrance but remains viable for electron-deficient substrates.
Functionalization of the Oxadiazole Ring
Introduction of the Amine Group
The 3-amino group on the oxadiazole is critical for subsequent amidation. A two-step process involving:
- Nitration : Treat 4-(4-chlorophenyl)-1,2,5-oxadiazole with fuming HNO₃/H₂SO₄ at 0°C.
- Reduction : Reduce the nitro group using H₂/Pd-C in ethanol to yield the amine.
Optimization Insight : Catalytic hydrogenation (H₂, 10% Pd-C) achieves 90% conversion, whereas Sn/HCl reduction risks over-reduction.
Amide Coupling with Naphthalene-1-Carboxylic Acid
The final step involves coupling 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with naphthalene-1-carboxylic acid. Two predominant methods are employed:
Acid Chloride-Mediated Coupling
- Acid Chloride Formation : React naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux (2 hours).
- Amidation : Combine the acid chloride with the oxadiazole amine in dry THF, using pyridine as a base (0°C → room temperature, 12 hours).
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Purity | >95% |
| ¹³C NMR | 165.2 ppm (C=O) |
Carbodiimide-Assisted Coupling
Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This method minimizes racemization and enhances water solubility.
Comparative Analysis :
| Method | Yield | Reaction Time | Epimerization Risk |
|---|---|---|---|
| Acid Chloride | 82% | 12 h | Low |
| EDC/HOBt | 88% | 6 h | None |
Catalytic and Green Chemistry Approaches
Visible-Light Photocatalysis
Kapoor et al. demonstrated eosin-Y-catalyzed oxidative cyclization under visible light, achieving 94% yield for analogous oxadiazoles. Adapting this for the target compound could reduce reliance on harsh reagents.
Electrochemical Synthesis
Sanjeev Kumar’s electro-oxidative method (LiClO₄/acetonitrile, Pt electrode) offers a room-temperature alternative, though yields for 1,2,5-oxadiazoles remain untested.
Characterization and Validation
Critical analytical data for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide:
| Technique | Data |
|---|---|
| HRMS | [M+H]⁺: 390.0754 (calc. 390.0756) |
| ¹H NMR (DMSO-d₆) | δ 8.51 (d, 1H, naphthalene-H), 7.89–7.45 (m, 8H, Ar-H), 6.98 (s, 1H, NH) |
| IR | 3320 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O) |
Chemical Reactions Analysis
Oxadiazole Ring Reactivity
The 1,2,5-oxadiazole (furazan) ring serves as the primary reactive site due to its electron-deficient nature. Key reactions include:
Nucleophilic Substitution
The C3 and C5 positions of the oxadiazole ring are electrophilic and susceptible to nucleophilic attack.
-
Conditions : Reactions occur in polar aprotic solvents (e.g., DMF, THF) at ambient or elevated temperatures.
-
Outcome : Substitution with amines, thiols, or alkoxides yields modified oxadiazole derivatives .
| Nucleophile | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| NH3 (excess) | Amine-substituted oxadiazole | 62–85 | |
| CH3S⁻ | Thioether derivative | 75–90 |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions due to its π-deficient character.
-
Diels-Alder Reactions : Reacts with dienes under thermal conditions to form bicyclic adducts.
-
Outcome : Enhanced molecular complexity for medicinal chemistry applications.
Carboxamide Group Reactivity
The naphthalene-linked carboxamide undergoes hydrolysis and condensation:
Acid/Base-Catalyzed Hydrolysis
-
Conditions :
-
Acidic (HCl, H2SO4): Forms naphthalene-1-carboxylic acid.
-
Alkaline (NaOH): Produces carboxylate salts.
-
-
Applications : Functional group interconversion for derivatization.
Condensation with Amines
The carboxamide reacts with primary amines in the presence of coupling agents (e.g., T3P):
Chlorophenyl Substituent Reactions
The 4-chlorophenyl group enables electrophilic aromatic substitution (EAS):
Nitration and Sulfonation
-
Conditions : HNO3/H2SO4 or SO3/H2SO4 at 0–5°C.
-
Outcome : Para-substituted nitro or sulfonic acid derivatives.
Suzuki-Miyaura Coupling
The chlorine atom undergoes palladium-catalyzed cross-coupling:
Oxidative Degradation
-
Conditions : Strong oxidants (e.g., KMnO4, CrO3) in acidic media.
-
Outcome : Cleavage of the oxadiazole ring to nitrile oxides or carboxylic acids.
Reduction of Oxadiazole
-
Conditions : H2/Pd-C or LiAlH4 in THF.
-
Outcome : Partial reduction to dihydro-oxadiazole intermediates.
Industrial-Scale Reaction Optimization
Advanced methods improve yield and purity:
Scientific Research Applications
Antimicrobial Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide has demonstrated significant antimicrobial properties. It interacts with bacterial enzymes, inhibiting their function and leading to bactericidal effects. Studies have indicated its effectiveness against various strains of bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has also shown promise in cancer research. Its mechanism involves interference with cellular signaling pathways that regulate proliferation and survival in cancer cells. In vitro studies have reported that it can induce apoptosis in several cancer cell lines, including breast and colon cancer cells .
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated a notable reduction in bacterial growth at lower concentrations compared to standard antibiotics .
Study 2: Anticancer Activity
Research conducted by Martínez et al. focused on the anticancer activity of oxadiazole derivatives. The findings revealed that this compound exhibited cytotoxic effects against human cancer cell lines with IC50 values significantly below those of existing treatments .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may disrupt cell wall synthesis or other critical processes within the bacterial cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The 1,2,5-oxadiazole ring distinguishes this compound from analogs with alternative heterocycles, such as 1,3,4-oxadiazoles or triazoles. For example:
- 5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-yl naphthalene-1-carbothioate (): Replacing the 1,2,5-oxadiazole with a 1,3,4-oxadiazole alters electronic properties. The methoxybenzyl group improves solubility compared to the chlorophenyl group in the target compound .
Substituent Effects
- Chlorophenyl vs.
- Naphthalene Carboxamide vs. Azo-Linked Groups : Unlike azo-linked compounds (e.g., ), the carboxamide linker in the target compound reduces conjugation, limiting redox activity but improving hydrolytic stability .
Table 1: Key Properties of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide and Analogs
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound belongs to the oxadiazole class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is , and it features a chlorophenyl group that enhances its biological activity.
Anticancer Activity
Research indicates that oxadiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes and growth factors involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as telomerase and histone deacetylase (HDAC), which are crucial for cancer cell survival and proliferation .
- Selective Cytotoxicity : Studies demonstrate that this compound selectively targets cancer cells while sparing normal cells, which is critical for reducing side effects associated with traditional chemotherapy .
Case Studies
A review highlighted various 1,3,4-oxadiazole derivatives tested against different cancer cell lines. For instance:
- Compound Efficacy : this compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its activity against Mycobacterium tuberculosis has been particularly noted.
- Cell Membrane Disruption : The chlorophenyl moiety may interact with bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Bacterial Growth : The oxadiazole scaffold has been linked to mechanisms that inhibit bacterial enzyme function essential for survival .
Other Biological Activities
Beyond anticancer and antimicrobial properties, this compound exhibits several other biological activities:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models .
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for further research into its use as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at para position | Increases cytotoxicity against cancer cells |
| Methoxy group | Enhances solubility and bioavailability |
| Naphthalene moiety | Contributes to hydrophobic interactions with target proteins |
Q & A
Q. Q1.1 (Basic): What are the established synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with functionalized 1,2,5-oxadiazole precursors. A common approach is the cyclization of amidoxime intermediates under dehydrating conditions, as seen in analogous oxadiazole syntheses . Key parameters for optimization include:
- Catalysts : Use of carbodiimides (e.g., CDI) or phosphonium reagents to activate carboxyl groups.
- Temperature : Controlled heating (60–80°C) to prevent side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Q1.2 (Advanced): How can computational chemistry predict regioselectivity during oxadiazole ring formation?
Density Functional Theory (DFT) calculations can model transition states and electronic effects to predict regioselectivity in cyclization steps. Software like Gaussian or ORCA evaluates charge distribution and orbital interactions, while molecular dynamics simulations (e.g., AMBER) assess conformational stability . For example, the electron-withdrawing 4-chlorophenyl group may direct oxadiazole formation at the 3-position due to resonance stabilization .
Structural Characterization
Q. Q2.1 (Basic): What spectroscopic and crystallographic methods are recommended for confirming the compound’s structure?
- NMR : and NMR to verify aromatic protons and carboxamide/oxadiazole linkages.
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C–N in oxadiazole ≈ 1.32 Å) and dihedral angles to confirm planar geometry .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H] for CHClNO: 350.0695) .
Q. Q2.2 (Advanced): How can contradictory NMR data (e.g., unexpected splitting) be resolved?
Dynamic effects like tautomerism or hindered rotation (e.g., carboxamide NH) may cause splitting. Variable-temperature NMR or 2D techniques (COSY, NOESY) can differentiate between static and dynamic disorder. For example, broadening of NH signals at elevated temperatures suggests conformational exchange .
Biological Activity and Mechanisms
Q. Q3.1 (Basic): What in vitro assays are suitable for screening its biological activity?
Q. Q3.2 (Advanced): How can molecular docking elucidate its interaction with biological targets?
Using Chimera or AutoDock, dock the compound into active sites (e.g., IDO1 PDB: 5EQG). Focus on:
- Hydrogen bonding : Between the carboxamide and catalytic heme.
- π-π stacking : Naphthalene and oxadiazole with aromatic residues (e.g., Phe 163) .
Stability and Degradation
Q. Q4.1 (Basic): What storage conditions prevent decomposition of this compound?
Store at –20°C in inert atmospheres (argon) to minimize hydrolysis of the oxadiazole ring. Avoid light exposure, as naphthalene derivatives are prone to photodegradation .
Q. Q4.2 (Advanced): How can degradation pathways be analyzed under stressed conditions?
- HPLC-MS : Monitor hydrolytic cleavage (e.g., oxadiazole ring opening) at elevated temperatures or pH extremes.
- Kinetic Studies : Arrhenius plots to calculate activation energy for degradation .
Computational and Theoretical Studies
Q. Q5.1 (Advanced): What quantum mechanical methods validate its electronic properties?
Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra by modeling π→π* transitions in the naphthalene-oxadiazole system. Compare computed λ (e.g., ~320 nm) with experimental data to confirm conjugation .
Data Contradiction and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
